molecular formula C9H12OS B15272112 (4-Methoxy-3-methylphenyl)methanethiol

(4-Methoxy-3-methylphenyl)methanethiol

Cat. No.: B15272112
M. Wt: 168.26 g/mol
InChI Key: QYQLJBSQJAWJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS. It is a derivative of methanethiol, where the thiol group is attached to a benzene ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its distinct odor and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-methylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (4-Methoxy-3-methylphenyl)methanol with thiolating agents such as thiourea or hydrogen sulfide. The reaction typically occurs under acidic conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of (4-Methoxy-3-methylphenyl)methanol in the presence of a thiol source. This process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4-Methoxy-3-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylthiol: Similar structure but lacks the methyl group at the 3-position.

    (4-Methoxy-3-methylphenyl)methanol: Similar structure but contains a hydroxyl group instead of a thiol group.

Uniqueness

(4-Methoxy-3-methylphenyl)methanethiol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)methanethiol

InChI

InChI=1S/C9H12OS/c1-7-5-8(6-11)3-4-9(7)10-2/h3-5,11H,6H2,1-2H3

InChI Key

QYQLJBSQJAWJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.